Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-(3-methoxyphenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-18-13-5-3-4-11(10-13)15(14(17)19-2)8-6-12(16)7-9-15/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBDNCPUCGMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The diester precursor, dimethyl γ-(3-methoxyphenyl)-γ-cyanopimelate, undergoes cyclization under basic conditions (e.g., sodium hydride in THF) to yield the 4-oxocyclohexanecarboxylate framework. The 3-methoxyphenyl group is introduced prior to cyclization via a Wittig reaction between a stabilized ylide and a substituted benzaldehyde. Key parameters include:
- Temperature : Cyclization proceeds optimally at 0–5°C to minimize side reactions.
- Base Selection : Alkali metal alkoxides (e.g., potassium tert-butoxide) enhance ring closure efficiency.
- Solvent : Anhydrous THF or DMF improves yields by stabilizing enolate intermediates.
Post-cyclization, the nitrile group is hydrolyzed to a carboxylic acid, which is subsequently esterified with methanol under acidic conditions (H₂SO₄, reflux) to afford the target methyl ester.
Organocatalytic Oxidative Coupling Strategy
Recent advances in organocatalysis have enabled the direct α-arylation of cyclohexanone derivatives. This method, adapted from oxidative coupling strategies for alkaloid synthesis, employs ortho-benzoquinones as electrophilic partners.
Catalytic Cycle and Substrate Scope
The reaction involves in situ generation of an ortho-quinone from a catechol derivative using a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate). A cinchona alkaloid-derived organocatalyst (e.g., quinidine derivative QD-265) facilitates the Michael addition of a carbon-centered nucleophile to the quinone, forming the arylated quaternary center. Subsequent aromatization and esterification yield the target compound.
Optimization Highlights :
- Catalyst Loading : 10 mol% QD-265 achieves enantiomeric excesses up to 70%.
- Oxidant : Pseudocyclic iodobenzene diacetate (ps-IO₄⁻) minimizes overoxidation.
- Solvent : Dichloromethane at −20°C suppresses side reactions.
Esterification of Carboxylic Acid Precursors
A straightforward two-step approach involves synthesizing 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylic acid (CAS 51414-27-8) followed by esterification.
Carboxylic Acid Synthesis
The acid precursor is prepared via Claisen-Schmidt condensation between 3-methoxyacetophenone and ethyl cyclohexanone-2-carboxylate. Aldol condensation forms the α,β-unsaturated ketone, which is hydrogenated (H₂/Pd-C) to the saturated cyclohexanone.
Esterification Conditions
The carboxylic acid is treated with methanol in the presence of H₂SO₄ (95% yield) or via Mitsunobu conditions (DIAD, PPh₃) for acid-sensitive substrates.
Transition Metal-Catalyzed Cross-Coupling Methods
Palladium-catalyzed Suzuki-Miyaura coupling offers a modular route to introduce the 3-methoxyphenyl group. A brominated cyclohexanone intermediate, methyl 1-bromo-4-oxocyclohexanecarboxylate, is coupled with 3-methoxyphenylboronic acid under standardized conditions.
Typical Protocol :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Cs₂CO₃ in dioxane/H₂O (3:1).
- Temperature : 80°C, 12 hours.
- Yield : 68–72% after column purification.
Friedel-Crafts Alkylation of Aromatic Substrates
Electrophilic aromatic substitution using a cyclohexenyl acyl chloride derivative provides an alternative pathway. The 3-methoxyphenyl ring undergoes Friedel-Crafts acylation with 4-oxocyclohexanecarbonyl chloride in the presence of AlCl₃. Subsequent reduction (NaBH₄) and esterification yield the target compound.
Key Considerations :
- Regioselectivity : The methoxy group directs substitution to the para position, necessitating ortho/para separation.
- Acid Sensitivity : Mild Lewis acids (e.g., FeCl₃) improve compatibility with electron-rich arenes.
Comparative Analysis of Synthetic Methodologies
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 1-(3-Hydroxyphenyl)-4-oxocyclohexanecarboxylate.
Reduction: Formation of 1-(3-Methoxyphenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: Compounds like Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate serve as precursors for spiro compounds or heterocycles (e.g., isoxazoles, pyrazoles) via Michael addition reactions, as seen in cyclohexenone derivatives .
- Regulatory Considerations : Halogenated analogs (e.g., dichloro derivatives) may face stricter regulatory scrutiny due to environmental persistence .
Biological Activity
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS No. 63383-54-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The chemical formula is , with a molecular weight of approximately 234.25 g/mol. The compound features a cyclohexane ring with a methoxyphenyl substituent and a carbonyl group, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 63383-54-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it may interfere with cellular proliferation pathways.
Antimicrobial Activity
The compound has also shown antimicrobial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Receptor Modulation : It could act on various receptors that mediate cell signaling pathways, affecting processes such as proliferation, differentiation, and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Cytotoxicity Study : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
- Antibacterial Activity Assessment : In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated an MIC of 32 µg/mL, indicating promising potential as an antibacterial agent.
- Mechanistic Insights : A recent publication in Bioorganic & Medicinal Chemistry Letters explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and increases reactive oxygen species (ROS) levels, contributing to cell death.
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or Michael addition, followed by esterification. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during ketone formation to prevent side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity in substitution steps) .
- Catalyst optimization (Lewis acids like AlCl₃ for electrophilic aromatic substitution) .
- Purification via column chromatography using hexane/ethyl acetate gradients to isolate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and carbonyl (C=O) carbons at ~205–210 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group at m/z 44) .
- IR Spectroscopy : Identify ketone (C=O stretch at ~1700 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functional groups .
Q. What are the common chemical reactions this compound undergoes, and what are the optimal conditions?
- Methodological Answer :
- Reduction : Use NaBH₄ in methanol to reduce the 4-oxo group to a hydroxyl group (20°C, 2 hours, 85% yield) .
- Nucleophilic Substitution : React with amines in THF under reflux to form cyclohexylamine derivatives .
- Oxidation : Controlled oxidation with KMnO₄ in acidic conditions converts the oxo group to a carboxylic acid derivative .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for analogs with varying phenyl substituents?
- Methodological Answer : Discrepancies often arise from electronic/steric effects of substituents. For example:
- Electron-withdrawing groups (e.g., -NO₂ in Methyl 1-(2-nitrophenyl)-4-oxocyclohexanecarboxylate) reduce nucleophilic attack rates by 30–40% compared to electron-donating -OCH₃ groups .
- Use Hammett σ constants to predict substituent effects on reaction kinetics .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the 4-oxo group shows high electrophilicity (LUMO energy ≈ -1.5 eV) .
- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., THF vs. DMSO solvation) .
Q. How can regioselectivity be optimized in nucleophilic additions to the 4-oxo group?
- Methodological Answer :
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) at C-2 to direct nucleophiles to C-4 .
- Catalytic Control : Use chiral catalysts like BINOL-phosphoric acid for enantioselective additions .
Q. What chromatographic methods effectively purify this compound, and what challenges exist?
- Methodological Answer :
- Normal-Phase Chromatography : Use silica gel with 3:7 ethyl acetate/hexane to separate ester derivatives (Rf ≈ 0.4) .
- HPLC Challenges : Poor resolution due to similar polarity of keto-enol tautomers; mitigate with C18 columns and 0.1% TFA in mobile phase .
Q. How do structural analogs differ in biological activity, and which features drive these differences?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
